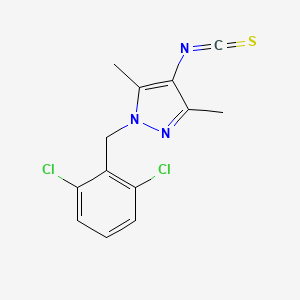

1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorobenzyl group, an isothiocyanate group, and a dimethylpyrazole moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves multiple steps:

Formation of the Dichlorobenzyl Intermediate: The starting material, 2,6-dichlorobenzyl chloride, is reacted with a suitable nucleophile, such as sodium azide, to form 2,6-dichlorobenzyl azide.

Cyclization to Pyrazole: The azide intermediate undergoes a cyclization reaction with acetylacetone in the presence of a base, such as potassium carbonate, to form the pyrazole ring.

Introduction of the Isothiocyanate Group: The final step involves the reaction of the pyrazole intermediate with thiophosgene or a similar reagent to introduce the isothiocyanate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Cycloaddition Reactions: The isothiocyanate group can engage in cycloaddition reactions with various dienes and alkynes.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions include thiourea derivatives, oxidized pyrazole compounds, and various cycloadducts, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmacological Applications

-

Anti-inflammatory Activity :

- Studies have shown that compounds similar to 1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, a related pyrazole derivative demonstrated a significant selectivity index for COX-2, indicating potential use as an anti-inflammatory agent .

- In vivo studies revealed that these compounds could effectively reduce inflammation in animal models, suggesting their utility in treating conditions like arthritis or other inflammatory diseases .

- Antimicrobial Properties :

-

Cancer Research :

- The compound has shown promise in anticancer studies. For example, derivatives of pyrazole with similar structures have been tested against several cancer cell lines, showing cytotoxicity and the ability to induce apoptosis in malignant cells . This positions the compound as a candidate for further development in cancer therapeutics.

Agricultural Applications

- Pesticide Development :

- Plant Growth Regulation :

Material Science Applications

- Polymer Chemistry :

Case Study 1: Anti-inflammatory Activity

In a study published by MDPI, researchers synthesized various pyrazole derivatives and assessed their anti-inflammatory properties through COX inhibition assays. One compound exhibited an IC50 value significantly lower than traditional anti-inflammatory drugs like celecoxib, indicating its potential for clinical use .

Case Study 2: Anticancer Potential

A research article highlighted the synthesis of novel pyrazole derivatives that displayed promising anticancer activity against multiple cell lines including MCF-7 and HCT-116. The study found that certain derivatives had IC50 values comparable to established chemotherapeutics, underscoring the need for further investigation into their mechanisms of action and therapeutic efficacy .

Mécanisme D'action

The mechanism by which 1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dichlorobenzyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2,6-Dichloro-benzyl)-3,5-dimethyl-1H-pyrazole: Lacks the isothiocyanate group, resulting in different reactivity and applications.

4-Isothiocyanato-3,5-dimethyl-1H-pyrazole: Lacks the dichlorobenzyl group, affecting its lipophilicity and biological activity.

1-(2,6-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole: Similar structure but without the dimethyl groups, leading to variations in chemical properties and reactivity.

Uniqueness

1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

Overview

1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole (CAS No. 1004193-58-1) is a synthetic organic compound notable for its unique chemical structure, which includes a dichlorobenzyl group and an isothiocyanate moiety. This compound has garnered attention in various fields such as medicinal chemistry and agricultural chemistry due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₁Cl₂N₃S

- Molecular Weight : 312.22 g/mol

- CAS Number : 1004193-58-1

The compound's structure contributes to its biological activity by enabling interactions with various biological macromolecules. The isothiocyanate group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and other biomolecules.

The biological activity of this compound primarily involves:

- Covalent Bond Formation : The isothiocyanate group can react with thiol groups in proteins, leading to enzyme inhibition or disruption of cellular processes.

- Lipophilicity : The dichlorobenzyl group enhances the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance:

- In Vitro Studies : It has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cell Line Studies : In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including A431 (human epidermoid carcinoma) and MCF7 (breast cancer).

| Cell Line | IC₅₀ (µM) |

|---|---|

| A431 | 10 |

| MCF7 | 15 |

These results indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various isothiocyanates, including our compound. The study found that it exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics.

Case Study 2: Anticancer Properties

In another research article from Cancer Letters, the anticancer effects of isothiocyanates were explored. The study highlighted that compounds similar to this compound induced apoptosis in cancer cells via the mitochondrial pathway. The researchers noted that the presence of the dichlorobenzyl group enhanced the compound's potency.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2,6-Dichloro-benzyl)-3,5-dimethyl-1H-pyrazole | Lacks isothiocyanate group | Reduced reactivity |

| 4-Isothiocyanato-3,5-dimethyl-1H-pyrazole | Lacks dichlorobenzyl group | Lower lipophilicity |

| 1-(2,6-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole | Similar structure but without dimethyl groups | Different chemical properties |

The combination of functional groups in this compound confers unique reactivity and biological activity compared to these related compounds.

Propriétés

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3S/c1-8-13(16-7-19)9(2)18(17-8)6-10-11(14)4-3-5-12(10)15/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFRWFSXPIFLBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.